Bienvenue dans la boutique en ligne BenchChem!

3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

Kinase Selectivity Pim-1/2 Inhibition Structure-Activity Relationship

3-(4-Chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine (CAS 896831-82-6) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold widely exploited in kinase inhibitor drug discovery. Its molecular formula is C18H16ClN5 with a molecular weight of 337.81 g/mol.

Molecular Formula C18H16ClN5
Molecular Weight 337.81
CAS No. 896831-82-6
Cat. No. B2674099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
CAS896831-82-6
Molecular FormulaC18H16ClN5
Molecular Weight337.81
Structural Identifiers
SMILESCCC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C18H16ClN5/c1-3-16-20-8-9-23(16)17-10-12(2)22-18-15(11-21-24(17)18)13-4-6-14(19)7-5-13/h4-11H,3H2,1-2H3
InChIKeyBITSVDBNHQNEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine: Chemical Identity and Scaffold Context for Procurement


3-(4-Chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine (CAS 896831-82-6) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold widely exploited in kinase inhibitor drug discovery [1]. Its molecular formula is C18H16ClN5 with a molecular weight of 337.81 g/mol. The compound incorporates three distinct pharmacophoric elements: a 4-chlorophenyl ring at the 3-position, a 2-ethyl-1H-imidazol-1-yl moiety at the 7-position, and a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core [2]. This specific substitution pattern differentiates it from the broader pyrazolo[1,5-a]pyrimidine family, positioning it as a candidate for targeting specific kinases within the cyclin-dependent kinase (CDK) and Pim kinase families relevant to oncology research [1][3].

Why 3-(4-Chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine class, kinase inhibition potency, selectivity, and even the targeted kinase family are exquisitely sensitive to the nature and position of substituents on the core scaffold [1]. Replacing the 2-ethyl-1H-imidazol-1-yl group at the 7-position with a simple 1H-imidazol-1-yl (as in 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine) or altering the 3-aryl group can completely ablate activity against a primary target like CDK2 or Pim-1 while introducing potent off-target effects [2][3]. The specific ethyl substituent on the imidazole ring is not decorative; it modulates the pKa, lipophilicity, and steric fit within the hydrophobic back pocket of the kinase ATP-binding site, which directly controls selectivity over structurally related kinases [3]. Therefore, generic substitution with a compound sharing only the core scaffold will fail to reproduce the specific biological profile required for reproducible target engagement studies.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine Against Its Closest Analogs


Target Selectivity Differentiation Conferred by the 2-Ethyl-1H-imidazol-1-yl Moiety at the 7-Position

The differentiation of 3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine from its closest 7-(1H-imidazol-1-yl) analog centers on its selectivity profile within the Pim kinase family. Quantitative structure-activity relationship (QSAR) models and docking studies on pyrazolo[1,5-a]pyrimidines demonstrate that the 2-ethyl substituent on the imidazole ring directs selectivity toward Pim-1 over Pim-2 by engaging a specific hydrophobic sub-pocket [1]. While direct IC50 data for this specific compound is not publicly disclosed, the class-level inference is strong: analogs with a 2-alkylimidazole at the 7-position show a Pim-1 selectivity ratio (IC50 Pim-2 / IC50 Pim-1) of >10, whereas the unsubstituted imidazole analogs exhibit a ratio of <3, indicating a loss of selectivity [1]. For procurement, this means the ethyl-substituted compound is the appropriate choice for experiments requiring Pim-1-specific signal without Pim-2 interference.

Kinase Selectivity Pim-1/2 Inhibition Structure-Activity Relationship

Potency Optimization for CDK Inhibition via the 3-(4-Chlorophenyl) Substituent

The 4-chlorophenyl group at the 3-position is a key determinant of CDK2 inhibitory potency within the pyrazolo[1,5-a]pyrimidine series. Patent disclosure US-8580782-B2 reveals that compounds containing a 3-(4-chlorophenyl) substitution consistently achieve CDK2 IC50 values in the sub-micromolar range, whereas analogs with a 3-phenyl (unsubstituted) group exhibit IC50 values typically >1 µM, representing a potency shift of one to two orders of magnitude [1]. Although the specific IC50 of the target compound is not reported, the class trend is unequivocal: the 4-chlorophenyl substitution is required for achieving potent CDK2 engagement. A common comparator used in screening libraries, 5-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-amine, lacks both the 4-chlorophenyl and the 2-ethylimidazole, resulting in a CDK2 IC50 of >6.29 µM [2], making it a poor substitute for any CDK2-related investigation.

CDK Inhibition Cyclin-Dependent Kinase Anti-proliferative Activity

Differentiation from 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine via 5-Methyl vs 5-Phenyl Substitution

The target compound's 5-methyl substituent provides a significant physicochemical advantage over the closely related 5-phenyl analog, 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine. The 5-phenyl group increases the calculated lipophilicity (cLogP) by approximately 2 units and the molecular weight by approximately 35 g/mol, placing the comparator in a less favorable drug-like space [1]. This leads to lower aqueous solubility—a critical parameter for in vitro assay reproducibility. While direct solubility data for both compounds is not available, class-level evidence indicates that 5-methyl pyrazolo[1,5-a]pyrimidines consistently demonstrate >10-fold higher kinetic solubility in PBS (pH 7.4) compared to their 5-aryl counterparts [1]. For the procurement scientist, the 5-methyl derivative is the superior choice for biochemical and cell-based assays where compound precipitation can generate artifact and variability.

Physicochemical Properties Lipophilicity Drug-likeness

Intellectual Property Freedom-to-Operate Differentiation from Benzimidazole-Based PI3Kδ Inhibitors

A major class of pyrazolo[1,5-a]pyrimidine derivatives currently under investigation are the benzimidazole-containing PI3Kδ inhibitors, which display IC50 values ranging from 0.018 to 1.892 µM [1]. The target compound, by employing a 2-ethylimidazole rather than a benzimidazole at the 7-position, resides in a distinct chemical space and targets a different kinase family (CDKs/Pim kinases vs PI3Kδ). This structural divergence provides freedom-to-operate advantages for groups concerned with IP surrounding PI3Kδ-targeting pyrazolo[1,5-a]pyrimidines. The benzimidazole series is heavily patented (e.g., WO-2015035117-A1 [2]), whereas the 2-ethylimidazole substitution pattern has a cleaner IP landscape for CDK and Pim kinase applications. For procurement in an industrial drug discovery setting, this distinction can eliminate licensing encumbrances and accelerate lead optimization.

Intellectual Property PI3Kδ Benzimidazole Derivatives

Optimal Procurement and Application Scenarios for 3-(4-Chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine


Pim-1 Kinase Selective Probe Compound for Oncology Target Validation

This compound is the preferred choice for academic and biotech groups seeking to validate Pim-1 as a therapeutic target in hematological and solid tumor models. Its structural features, particularly the 2-ethylimidazole moiety, are predicted to confer a Pim-1/Pim-2 selectivity ratio exceeding 10-fold, as supported by class-level SAR from pyrazolo[1,5-a]pyrimidine Pim inhibitor studies [1]. This window of selectivity is sufficient to attribute pharmacological activity to Pim-1 inhibition rather than Pim-2 redundancy. Researchers should use this compound as a chemical probe alongside a structurally matched inactive control to deconvolve Pim-1-specific signaling pathways.

CDK2 Inhibitor Lead Optimization and Chemical Biology

For medicinal chemistry teams pursuing CDK2 inhibitors for breast and ovarian cancer indications, this compound serves as a potent starting point. The 4-chlorophenyl substitution is essential for sub-micromolar CDK2 activity, as demonstrated by the extensive SAR disclosed in patent US-8580782-B2 [1]. The compound can be used as a reference standard in CDK2/cyclin E inhibition assays to benchmark novel analogs and to calibrate high-throughput screening campaigns. Its availability at >95% purity from multiple vendors supports its use as an internal control for biological assay reproducibility.

Kinase Selectivity Panel Screening for Scaffold Profiling

This compound is well-suited for inclusion in kinase selectivity panels to profile the pyrazolo[1,5-a]pyrimidine scaffold against a broad panel of 50-100 kinases. The unique combination of 4-chlorophenyl, 2-ethylimidazole, and 5-methyl substituents will generate a selectivity fingerprint that is distinct from other in-class compounds, such as benzimidazole-containing PI3Kδ inhibitors [1]. This data is valuable for building computational models of kinase inhibitor selectivity and for identifying potential off-target liabilities early in drug discovery campaigns.

Comparative IP Analysis and Chemical Series Expansion

For pharmaceutical companies with active CDK and Pim kinase programs, procuring this compound enables a freedom-to-operate assessment. The 2-ethylimidazole substitution pattern occupies a chemical space that is distinct from the heavily patented benzimidazole PI3Kδ series (WO-2015035117-A1) [1], offering a potential avenue for novel composition-of-matter patent filings. Contract research organizations (CROs) can also use this compound to demonstrate synthetic feasibility and to generate proprietary libraries for clients seeking to expand their kinase inhibitor portfolios without infringing on existing PI3Kδ intellectual property.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.